(2-Bromo-5-chlorophenyl)methanamine hydrochloride
Description
(2-Bromo-5-chlorophenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride with the molecular formula C₇H₇BrCl₂N. It features a phenyl ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 5, with a methanamine (-CH₂NH₂) group attached to the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTYEDBEEBWUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and chlorination of phenylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a catalyst may be used to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The final product is typically obtained as a solid, which is then packaged and stored under inert conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have indicated that (2-Bromo-5-chlorophenyl)methanamine hydrochloride may have potential anticancer properties. It has been investigated as an inhibitor of certain enzymes that are overexpressed in cancer cells, contributing to tumor growth and metastasis. For instance, its effectiveness against specific cancer cell lines has been documented, showing promising results in vitro.
Neuropharmacology
This compound has also been studied for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, which could lead to potential treatments for neurodegenerative diseases. The modulation of serotonin and dopamine pathways by this compound may provide insights into developing new therapeutic agents for conditions like Parkinson's disease.
Synthetic Applications
Key Intermediate in Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and chlorine substituents make it a valuable building block for further chemical modifications. For example, it can be used to synthesize more complex structures through nucleophilic substitution reactions.
| Synthetic Route | Starting Material | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | (2-Bromo-5-chlorophenyl)methanamine | 85% |
| Coupling Reactions | Aryl halides | 75% |
Analytical Applications
Analytical Chemistry
The compound is utilized in analytical chemistry for the development of methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its distinct chemical properties allow for effective separation and quantification of compounds in various matrices.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer activity of this compound against breast cancer cell lines. The study found that the compound inhibited cell proliferation significantly, with an IC50 value of 12 µM, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters reported on the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings suggested that treatment with this compound led to reduced dopaminergic neuron loss and improved motor function, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Methanamine Hydrochlorides
(4-Bromo-3-chlorophenyl)methanamine Hydrochloride
- Structure : Bromine at position 4, chlorine at position 3.
- Molecular Formula : C₇H₇BrCl₂N (identical to the target compound).
- Key Differences: The positional isomerism of halogens alters electronic distribution.
- Similarity Score : 0.85 (structural similarity based on substituent presence) .
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine
- Structure : Bromine at position 2, fluorine at 4, methyl at 4.
- Molecular Formula : C₈H₉BrClFN (Enamine Ltd catalog).
- Key Differences : Fluorine’s strong electron-withdrawing effect and the methyl group’s steric bulk may reduce nucleophilicity of the amine compared to the target compound. This derivative could exhibit higher metabolic stability in biological systems .
Heterocyclic Methanamine Derivatives
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Structure : Thiazole ring fused with a 4-chlorophenyl group.
- Molecular Formula : C₁₀H₉ClN₂S·HCl.
- Physical Properties : Melting point (mp) = 268°C.
- The extended conjugation may enhance binding affinity in enzyme inhibition applications compared to the simpler phenyl-based target compound .
Benzo[b]thiophen-2-yl Methanamine Hydrochloride
- Structure : Benzothiophene ring system.
- NMR Data: ¹H NMR (methanol-d₄): δ 8.02 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 7.5 Hz, 1H), 7.50–7.45 (m, 2H), 4.25 (s, 2H).
Nitro- and Oxygen-Substituted Analogs
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride
- Structure : Nitro group at position 2, bromine at 5.
- Molecular Formula : C₇H₈BrClN₂O₂.
- Key Differences : The nitro group is a strong electron-withdrawing substituent, which could deactivate the aromatic ring toward electrophilic substitution and increase the acidity of the amine proton (pKa ~5–6) compared to the target compound’s halogen-only substitution .
Furan-2-yl Methanamine Hydrochloride
- Structure : Furan ring instead of benzene.
- NMR Data : ¹H NMR (DMSO-d₆): δ 7.75 (d, J = 1.5 Hz, 1H), 6.60 (dd, J = 3.5, 1.5 Hz, 1H), 6.45 (d, J = 3.5 Hz, 1H), 4.10 (s, 2H).
- Key Differences : The oxygen-containing furan ring introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce thermal stability relative to the halogenated target compound .
Comparative Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Similarity Score |
|---|---|---|---|---|
| (2-Bromo-5-chlorophenyl)methanamine HCl | C₇H₇BrCl₂N | Br (2), Cl (5) | Not reported | 1.00 (Reference) |
| (4-Bromo-3-chlorophenyl)methanamine HCl | C₇H₇BrCl₂N | Br (4), Cl (3) | Not reported | 0.85 |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | Cl (4-phenyl), thiazole | 268 | 0.70 |
| (5-Bromo-2-nitrophenyl)methanamine HCl | C₇H₈BrClN₂O₂ | Br (5), NO₂ (2) | Not reported | 0.78 |
Table 2: NMR Chemical Shift Comparison (Selected Analogs)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzo[b]thiophen-2-yl methanamine HCl | 8.02 (d, J = 8.0 Hz), 4.25 (s, CH₂NH₂) | 142.1 (C-S), 125.6 (CH₂NH₂) |
| Furan-2-yl methanamine HCl | 7.75 (d, J = 1.5 Hz), 4.10 (s, CH₂NH₂) | 152.3 (C-O), 110.4 (CH₂NH₂) |
Key Research Findings
- Synthetic Accessibility: Halogenated analogs like (2-Bromo-5-chlorophenyl)methanamine HCl are typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution, while nitro derivatives require nitration steps that may lower yields (e.g., 36.1% for 2-Amino-5-bromophenol HCl) .
- Biological Relevance : Thiazole and benzothiophene derivatives show enhanced antimicrobial activity compared to simpler halogenated amines, likely due to improved membrane interaction .
- Thermal Stability : Heterocyclic derivatives (e.g., thiazole-based compounds) exhibit higher melting points (>250°C) than furan or nitro-substituted analogs, suggesting stronger crystalline lattice interactions .
Biological Activity
(2-Bromo-5-chlorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: C7H7BrClN·HCl. It consists of a phenyl ring substituted with bromine and chlorine atoms, along with a methylamine group. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, it has been compared favorably against standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Chloramphenicol | 8 | Staphylococcus aureus |
| Ofloxacin | 4 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways, although more detailed research is necessary to elucidate these mechanisms.
Case Study: In Vitro Analysis on Cancer Cell Lines
In a study conducted on various cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 µM to 50 µM. The results indicated that the compound could significantly reduce cell viability in breast cancer and leukemia cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act by:
- Inhibition of Enzymatic Activity : The compound can bind to enzymes involved in cellular processes, thereby altering their function.
- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
Comparative studies have shown that this compound possesses unique properties compared to other halogenated phenyl compounds. Its specific substitution pattern enhances its biological activity relative to similar compounds lacking these halogen groups.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 1-(2-Bromo-4-chlorophenyl)ethanamine | Low | Moderate |
| 2-(4-Chlorophenyl)ethanamine | Low | Low |
Applications in Drug Development
Given its promising biological activities, this compound is being considered as a lead compound in drug development. Its potential applications include:
- Antimicrobial Agents : Further development could lead to new treatments for resistant bacterial infections.
- Anticancer Therapies : Its ability to induce apoptosis may be harnessed for targeted cancer therapies.
Q & A
Basic: What are the recommended synthetic routes for (2-Bromo-5-chlorophenyl)methanamine hydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves bromination and chlorination of a phenylmethanamine precursor. A stepwise approach using methyl tert-butyl ether (MTBE) as a solvent and sodium hydroxide for phase separation is effective . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity (>95%). Recrystallization from ethanol/water mixtures further enhances crystallinity, as observed in structurally similar methanamine derivatives .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validate molecular ion peaks (expected m/z: 264.5 [M+H]) .
- Elemental Analysis: Matches calculated C, H, N, and halide content (CHBrClN·HCl) .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .
Advanced: How can researchers identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against lysyl oxidase-like 2 (LOXL2) using fluorogenic substrates (e.g., Amplex Red), given structural similarity to LOXL2 inhibitors (IC ~126 nM in related compounds) .
- Cellular Uptake Studies: Radiolabel the compound with H or C and quantify accumulation in cell lysates via scintillation counting .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with fluoro, trifluoromethyl, or methyl groups at the 2-/5-positions to assess steric/electronic effects on bioactivity .
- In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to targets like LOXL2 or monoamine oxidases .
Advanced: What strategies enable functionalization of this compound for bioconjugation?
Methodological Answer:
- Click Chemistry: Introduce azide groups via diazotization, enabling CuAAC reactions with alkynes for probe synthesis .
- Tetrazine Ligation: Modify the amine group with tetrazine moieties for bioorthogonal labeling in live-cell imaging .
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 48h, monitoring degradation via HPLC.
- Lyophilization: Assess thermal stability by TGA/DSC to determine optimal storage conditions (e.g., -20°C under argon) .
Advanced: How should researchers resolve contradictory data in purity or bioactivity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
